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molecular formula C11H10O2S B8503222 2-Ethyl-3-carboxy-benzo[b]thiophene

2-Ethyl-3-carboxy-benzo[b]thiophene

Cat. No. B8503222
M. Wt: 206.26 g/mol
InChI Key: SQMVIFKMEHZNMI-UHFFFAOYSA-N
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Patent
US04007204

Procedure details

Into a quarter-litre flask equipped with a condenser were introduced 27.2 g (0.128 mol) of 2-ethyl-3-carboxy-benzo[b]thiophene and 100 ml of thionyl chloride. The solution was refluxed for 3 hours and the excess of thionyl chloride was then eliminated by distillation. The residue was distilled and 27.1 g of 2-ethyl-3-chlorocarbonyl-benzo[b]thiophene were obtained representing a yield of 91%; b.p. 110/120° C (0.05 mm/Hg).
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[C:4]=1[C:12]([OH:14])=O)[CH3:2].S(Cl)([Cl:17])=O>>[CH2:1]([C:3]1[S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[C:4]=1[C:12]([Cl:17])=[O:14])[CH3:2]

Inputs

Step One
Name
Quantity
27.2 g
Type
reactant
Smiles
C(C)C1=C(C2=C(S1)C=CC=C2)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a quarter-litre flask equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
the excess of thionyl chloride was then eliminated by distillation
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C2=C(S1)C=CC=C2)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 27.1 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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